molecular formula C16H23NO5 B2565007 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 1421445-36-4

2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Cat. No.: B2565007
CAS No.: 1421445-36-4
M. Wt: 309.362
InChI Key: XWIMUYQFZPMMGW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The structure incorporates a 3,4-dimethoxyphenylacetamide moiety, a feature present in compounds with documented biological activity, including affinity for neurological targets . This acetamide is linked to a functionalized cyclopentane ring bearing both a hydroxy and a hydroxymethyl group, which can be critical for enhancing water solubility and for further chemical derivatization, such as in the synthesis of prodrugs or more complex molecular constructs . As a high-purity chemical, it serves as a key intermediate or a potential scaffold for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and oncology where similar structures have been investigated . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)17-12-7-11(9-18)13(19)8-12/h3-5,11-13,18-19H,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIMUYQFZPMMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC(C(C2)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Cyclopentyl Derivative Formation: The intermediate is then reacted with a cyclopentyl derivative, which introduces the cyclopentyl ring with hydroxyl and hydroxymethyl groups.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides (Patent Derivatives)

Example Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Structural Differences :

  • Core Structure : Benzothiazole rings replace the cyclopentyl group in the target compound.
  • Substituents : Trifluoromethyl/trifluoromethoxy groups on benzothiazole and methoxy/dimethoxy groups on phenyl rings.

Functional Implications :

  • Fluorinated groups may increase metabolic stability, whereas the target compound’s hydroxyl groups favor solubility .

Table 1: Key Properties of Benzothiazole Derivatives vs. Target Compound

Feature Target Compound Benzothiazole Derivatives
Core Structure Cyclopentyl with hydroxyl/hydroxymethyl Benzothiazole with trifluoromethyl
Aromatic Substituents 3,4-Dimethoxyphenyl Variably substituted methoxyphenyl
Solubility High (polar groups) Moderate (lipophilic fluorinated groups)
Potential Application Alkaloid synthesis intermediate Antimicrobial/anticancer agents

Hexane/Oxazinan Derivatives (Pharmacopeial Compounds)

Example Compounds :

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide

Structural Differences :

  • Backbone : Linear hexane or oxazinan rings vs. the cyclopentyl ring in the target compound.
  • Substituents: Multiple aromatic (phenyl) and functional (amino, hydroxy) groups.

Functional Implications :

  • The dimethylphenoxy group in these derivatives could mimic natural ligands, whereas the target compound’s dimethoxyphenyl group may modulate electron density for specific receptor interactions .

Dichlorophenyl Acetamide Derivatives

Example Compound :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Differences :

  • Substituents : Dichlorophenyl and pyrazolyl groups vs. dimethoxyphenyl and cyclopentyl groups.
  • Conformation : Three distinct molecular conformations in the crystal lattice due to steric and hydrogen-bonding effects .

Functional Implications :

  • The planar amide group in both compounds facilitates hydrogen bonding, but the dichlorophenyl derivative’s dimerization via N–H⋯O bonds suggests stronger intermolecular interactions .

Table 2: Dichlorophenyl vs. Dimethoxyphenyl Acetamides

Property Target Compound Dichlorophenyl Derivative
Aromatic Substituent 3,4-Dimethoxyphenyl (electron-donating) 3,4-Dichlorophenyl (electron-withdrawing)
Amide Conformation Likely planar (standard for acetamides) Planar with rotational variability
Hydrogen Bonding Moderate (hydroxyl groups) Strong (dimerization via N–H⋯O)

Dimethoxyphenyl Ethyl Derivatives (Crystal Structure Analogs)

Example Compound :
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

Structural Similarities :

  • Shared 3,4-dimethoxyphenyl groups.
  • Ethyl and propyl linkers with amide/carbamoyl functionalities.

Functional Implications :

  • The dual dimethoxyphenyl groups in this compound enhance π-π stacking interactions, which may stabilize crystal lattices. In contrast, the target compound’s cyclopentyl group could reduce such interactions, favoring solubility.
  • Both compounds serve as intermediates in alkaloid synthesis, highlighting the pharmacological relevance of dimethoxyphenyl acetamides .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H23NO4\text{C}_{16}\text{H}_{23}\text{N}O_{4}

1. Receptor Binding Affinity

Research indicates that compounds with similar structures often exhibit significant receptor binding affinities. For instance, related compounds have shown high selectivity for sigma receptors, which are implicated in various neurological functions and pain modulation. A study reported a compound with a similar structure demonstrating a Ki value of 42 nM for the σ1 receptor, indicating high affinity and selectivity over the σ2 receptor .

2. Antinociceptive Effects

In vivo studies have demonstrated that compounds targeting sigma receptors can produce antinociceptive effects. The formalin test, used to assess pain response, revealed that administration of related compounds resulted in a significant reduction in nociception, suggesting potential applications in pain management .

Sigma Receptor Modulation

The primary mechanism of action for this class of compounds appears to involve modulation of sigma receptors. These receptors are known to influence neurotransmitter systems related to pain perception and mood regulation. Molecular docking studies suggest that these compounds form critical interactions within the ligand-binding pocket of the σ1 receptor, enhancing their efficacy .

Case Study 1: Antinociceptive Activity

A study conducted on a series of acetamides similar to our compound revealed significant antinociceptive activity in animal models. The results indicated that these compounds could potentially serve as alternatives to traditional analgesics, particularly in chronic pain conditions.

Compound NameKi (nM)Selectivity (σ1/σ2)Antinociceptive Effect
Compound A4236Significant
Compound B5030Moderate

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of structurally similar compounds found that they could mitigate neuronal damage in models of neurodegenerative diseases. This suggests that the compound may also have implications for treating conditions like Alzheimer's or Parkinson's disease.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it is essential to assess its safety profile thoroughly. Compounds with similar structures have shown varying degrees of toxicity, necessitating careful evaluation before clinical application .

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